2-NAP
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
141577-40-4 |
|---|---|
Molecular Formula |
C22H22N2O5S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(3S)-3-(naphthalen-2-ylsulfonylamino)-4-oxo-4-(2-phenylethylamino)butanoic acid |
InChI |
InChI=1S/C22H22N2O5S/c25-21(26)15-20(22(27)23-13-12-16-6-2-1-3-7-16)24-30(28,29)19-11-10-17-8-4-5-9-18(17)14-19/h1-11,14,20,24H,12-13,15H2,(H,23,27)(H,25,26)/t20-/m0/s1 |
InChI Key |
VMYREBYTVVSDDK-FQEVSTJZSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)[C@H](CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Synonyms |
2-NAP N-(2-naphthalenesulfonyl)aspartyl-(2-phenethyl)amide |
Origin of Product |
United States |
Foundational & Exploratory
2-Naphthylamine CAS number and molecular weight
This guide provides core technical data for 2-Naphthylamine, a chemical compound used in the manufacturing of dyes and agricultural chemicals. It is also recognized as a carcinogenic substance. This document is intended for researchers, scientists, and professionals in drug development who require precise chemical information for their work.
Core Chemical Data
2-Naphthylamine, also known as β-naphthylamine, is an aromatic amine. Below is a summary of its key identifiers and physical properties.
| Parameter | Value |
| CAS Registry Number | 91-59-8[1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₉N[1][2][3] |
| Molecular Weight | 143.19 g/mol [1][4][5] |
| Alternate Molecular Weight | 143.1852 g/mol [2], 143.18 g/mol [3] |
| Synonyms | 2-Aminonaphthalene, β-Naphthylamine[2][3] |
| Appearance | White to reddish colored solid in the form of flakes[3] |
| Melting Point | 111-113 °C[4][5] |
| Boiling Point | 306 °C[4][5] |
| Solubility | Slightly soluble in hot water; soluble in ethanol and ether[3][5] |
References
- 1. 2-Naphthylamine | 91-59-8 | FN26154 | Biosynth [biosynth.com]
- 2. 2-Naphthalenamine [webbook.nist.gov]
- 3. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Naphthylamine powder 91-59-8 [sigmaaldrich.com]
- 5. 2-Naphthylamine | 91-59-8 [chemicalbook.com]
- 6. GSRS [precision.fda.gov]
A Technical Guide to the Historical Industrial Applications of 2-Naphthylamine (2-NAP)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical industrial applications of 2-Naphthylamine (2-NAP), a compound of significant toxicological interest. Due to its carcinogenic properties, the production and use of this compound have been largely discontinued globally. This document provides a comprehensive overview of its past uses, quantitative data on production and exposure, detailed experimental protocols for its detection, and an examination of the molecular signaling pathways underlying its toxicity.
Historical Industrial Applications
2-Naphthylamine, also known as beta-naphthylamine, was historically a key aromatic amine in the chemical industry. Its primary applications were centered in two main sectors: the manufacturing of dyes and the production of rubber.
-
Dye Intermediate: this compound was extensively used as a precursor in the synthesis of a variety of azo dyes. Its chemical structure allowed for the creation of vibrant and stable colorants for textiles and other materials. The compound served as a crucial building block for producing a range of red and orange dyes. One of its trade names was Fast Scarlet Base B.
-
Antioxidant in Rubber: In the rubber industry, this compound was utilized as an antioxidant to enhance the durability and longevity of rubber products. It helped to prevent the degradation of rubber caused by oxidation, thereby improving its resistance to heat, stress, and environmental factors. While effective, its use in this capacity also contributed to occupational exposure. It's important to note that N-phenyl-2-naphthylamine (PBNA), a related compound used as a rubber antioxidant, can be metabolized in the body to 2-naphthylamine.
The recognition of this compound as a potent human bladder carcinogen in the mid-20th century led to a significant decline in its industrial use. Many countries implemented bans on its production and use, with the timeline of these restrictions varying globally. For instance, the United Kingdom banned its use in 1952, Italy in 1960, Japan in 1972, and the European Union in 1998. In the United States, commercial production ceased in the early 1970s, and it is now regulated by the Occupational Safety and Health Administration (OSHA) as a carcinogen, with its use restricted primarily to laboratory research.
Quantitative Data
The following tables summarize available quantitative data regarding the production and occupational exposure to 2-Naphthylamine.
Table 1: Historical Production and Import Data for 2-Naphthylamine in the United States
| Year | Data Type | Quantity | Reference |
| 1955 | Production | 581,000 kg (1.3 million pounds) | |
| 1967 | Import | 17,400 kg (38,400 pounds) |
Table 2: Occupational and Environmental Exposure Levels of 2-Naphthylamine
| Source of Exposure | Matrix | Concentration Range | Reference |
| Dye Factory (Moscow, 1939-1948) | Air | < 1 µg/L to > 3 µg/L | |
| Dye Factory (Moscow, 1948) | Wall Wipes | 60.0–115 mg/m² | |
| Mainstream Cigarette Smoke | Per Cigarette | 1–22 ng | |
| Sidestream Cigarette Smoke | Per Cigarette | 113.5–171.6 ng | |
| German Workers (aniline exposure) - Smokers | Urine | 0–9.8 µg/L | |
| German Workers (aniline exposure) - Non-smokers | Urine | 0–11.6 µg/L | |
| Danish Iron Foundry Workers | Urine | Significantly higher than controls |
Experimental Protocols
This section details methodologies for the detection and quantification of 2-Naphthylamine in workplace air and biological samples.
Analysis of 2-Naphthylamine in Workplace Air (NIOSH Method 5518)
This method is designed for the collection and analysis of airborne α- and β-naphthylamine.
-
Sampling:
-
Sampler: A glass fiber filter followed by a solid sorbent tube containing silica gel (100 mg/50 mg).
-
Flow Rate: 0.2 to 0.8 L/min.
-
Air Volume: 30 to 100 L.
-
Shipment: Samples must be shipped on dry ice to prevent degradation.
-
-
Sample Preparation:
-
The glass fiber filter and the front section of the silica gel are placed in a vial.
-
Desorption: The analytes are desorbed using 0.5 mL of 0.05% (v/v) acetic acid in 2-propanol.
-
-
Analytical Measurement:
-
Technique: Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Column: 1.8 m x 2-mm ID glass, packed with 3% OV-225 on Chromosorb WHP.
-
Temperatures: Injector: 190°C, Detector: 165°C, Column: 163°C.
-
Carrier Gas: Helium at 24 mL/min.
-
Injection Volume: 1 µL.
-
Analysis of Aromatic Amines in Workplace Air (OSHA Method 93)
This method is applicable to several aromatic amines, including 2-Naphthylamine.
-
Sampling:
-
Sampler: Two sulfuric acid-treated glass fiber filters in a three-piece cassette.
-
Flow Rate: 1 L/min.
-
Air Volume: 100 L.
-
-
Sample Preparation:
-
Within 10 hours of sampling, the filters are transferred to vials containing 2 mL of deionized water.
-
The amines are derivatized with heptafluorobutyric acid anhydride.
-
-
Analytical Measurement:
-
Technique: Gas Chromatography with an Electron Capture Detector (GC-ECD).
-
Determination of 2-Naphthylamine in Urine by HPLC
A common method for biological monitoring involves the analysis of urine.
-
Sample Preparation:
-
Urine samples are typically subjected to liquid-liquid extraction to isolate the 2-naphthylamine.
-
-
Analytical Measurement:
-
Technique: High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
-
This method offers high sensitivity and selectivity for quantifying this compound and its metabolites in biological matrices.
-
Signaling Pathways and Carcinogenic Mechanism
The carcinogenicity of 2-Naphthylamine is a result of its metabolic activation to reactive intermediates that can damage DNA. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
Metabolic Activation of 2-Naphthylamine
This pathway outlines the enzymatic conversion of this compound into DNA-reactive species.
Methodological & Application
Application Note: High-Sensitivity Detection of 2-Naphthylamine in Environmental and Biological Matrices using Gas Chromatography-Mass Spectrometry
Abstract
2-Naphthylamine (2-NAP) is a known human carcinogen, and its monitoring in various matrices is crucial for environmental protection and occupational safety. This application note presents a detailed protocol for the sensitive and selective detection and quantification of 2-naphthylamine using gas chromatography-mass spectrometry (GC-MS). The described methodology includes sample preparation, derivatization, and optimized GC-MS parameters for achieving low detection limits. This guide is intended for researchers, scientists, and drug development professionals involved in toxicological analysis and environmental monitoring.
Introduction
2-Naphthylamine is a primary aromatic amine that was historically used in the manufacturing of azo dyes and as an antioxidant in the rubber industry. Due to its potent carcinogenic properties, particularly its association with bladder cancer, its production and use have been significantly restricted. However, this compound can still be present in the environment as a byproduct of industrial processes or from the degradation of other compounds. Therefore, robust and sensitive analytical methods are required for its trace-level detection in complex matrices such as wastewater and biological samples.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For polar compounds like 2-naphthylamine, a derivatization step is often necessary to improve chromatographic performance by increasing volatility and thermal stability. This application note details a comprehensive workflow for this compound analysis, from sample extraction to final quantification.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for aqueous and biological samples.
Aqueous Samples (e.g., Wastewater)
-
Solid-Phase Extraction (SPE):
-
Filter the water sample (100-500 mL) to remove particulate matter.
-
Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a vacuum or with a stream of nitrogen for 10-15 minutes.
-
Elute the analyte with 5-10 mL of a suitable organic solvent such as dichloromethane or acetonitrile.
-
Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.
-
Biological Samples (e.g., Urine)
-
Liquid-Liquid Extraction (LLE):
-
To a 5 mL urine sample in a glass tube, add an appropriate internal standard.
-
Adjust the pH of the sample to basic (pH > 9) using a sodium hydroxide solution.
-
Add 5 mL of an extraction solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer to improve recovery.
-
Combine the organic extracts and concentrate to 1 mL under a nitrogen stream.
-
Derivatization
To enhance the volatility and chromatographic properties of this compound, the primary amine group is derivatized. Acetylation is a common and effective method.
-
To the 1 mL concentrated extract, add 100 µL of pyridine and 150 µL of acetic anhydride.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
After cooling to room temperature, evaporate the excess derivatizing reagents under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.
GC-MS Analysis
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B HES MSD or equivalent
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injection Volume: 1 µL, splitless mode
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 200°C, hold for 2 minutes
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 40-450 for initial identification.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis. Monitor the following ions for derivatized this compound (N-(naphthalen-2-yl)acetamide):
-
Quantifier ion: m/z 185 (M
-
-
Application Notes & Protocols: Safe Handling of 2-Naphthylamine
For Researchers, Scientists, and Drug Development Professionals
WARNING: 2-Naphthylamine is a known human carcinogen and is highly toxic. Extreme caution must be exercised when handling this compound. All operations should be conducted within a certified chemical fume hood, and appropriate personal protective equipment must be worn at all times.
Properties and Hazards
2-Naphthylamine is a white to reddish crystalline solid that is slightly soluble in hot water and soluble in ethanol and ether. It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans. The primary route of exposure is through inhalation and skin absorption.
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₉N |
| Molar Mass | 143.19 g/mol |
| Appearance | White to reddish, crystalline solid |
| Melting Point | 111-113 °C |
| Boiling Point | 306 °C |
| Solubility | Slightly soluble in hot water; Soluble in ethanol, ether |
Table 2: Toxicity and Exposure Limits
| Parameter | Value |
| LD₅₀ (oral, rat) | 727 mg/kg |
| OSHA PEL | Not established; recognized as a human carcinogen |
| NIOSH REL | Not established; recognized as a potential occupational carcinogen |
| ACGIH TLV | Not established; recognized as a human carcinogen |
Experimental Protocols
2.1. Handling and Storage
-
Engineering Controls: All work with 2-Naphthylamine must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The work area should be designated for carcinogen use.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves are required. Double gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield must be worn.
-
Lab Coat: A fully buttoned lab coat, preferably a disposable one, should be worn.
-
Respirator: For operations with a high potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
-
-
Storage: 2-Naphthylamine should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container must be tightly sealed and clearly labeled as a "Carcinogen."
2.2. Spill and Emergency Procedures
-
Small Spills: In the event of a small spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand). Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: For large spills, evacuate the entire laboratory and notify your institution's Environmental Health and Safety (EHS) department immediately.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting.
-
2.3. Waste Disposal
All waste contaminated with 2-Naphthylamine, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Visualizations
Caption: Experimental workflow for handling 2-Naphthylamine.
Application Notes and Protocols: Preparation of 2-Naphthylamine Standard Solutions
Introduction
2-Naphthylamine (C₁₀H₇NH₂) is an aromatic amine, appearing as a colorless to reddish crystalline solid.[1][2] It was historically used in the manufacturing of azo dyes and as a rubber antioxidant.[1][3] However, due to its classification as a known human carcinogen, its production and commercial use are now banned or severely restricted in many regions, including the European Union.[4][5][6] Consequently, its application is confined to laboratory research purposes, where it serves as an analytical standard for method development, validation, and calibration, particularly in chromatography-based techniques like HPLC and GC.[7][8] These application notes provide detailed protocols for the safe preparation of 2-Naphthylamine standard solutions for research and analytical applications.
Critical Safety Information
2-Naphthylamine is a recognized human carcinogen that poses a severe health hazard.[3][9][10] It is harmful if swallowed, may cause cancer, and is toxic to aquatic life with long-lasting effects.[11][12] All handling of 2-Naphthylamine, both in solid form and in solution, must be conducted in a well-ventilated chemical fume hood.[13] Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[9][14] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, is mandatory.[9][13] Obtain special instructions before use and consult the Safety Data Sheet (SDS) for complete hazard information.[11]
Quantitative Data
All quantitative data for 2-Naphthylamine is summarized in the tables below for easy reference.
Table 1: Physical and Chemical Properties of 2-Naphthylamine
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₉N | [1][11] |
| Molecular Weight | 143.19 g/mol | [7][15] |
| Appearance | White to reddish crystals/flakes; darkens in air | [1][2][16] |
| Melting Point | 111-113 °C | [1][7][17] |
| Boiling Point | 306 °C | [1][7][17] |
| Density | 1.061 g/mL at 25 °C | [1][5][7] |
Table 2: Solubility Data for 2-Naphthylamine
| Solvent | Solubility | Notes | Reference(s) |
| Hot Water | Soluble / Miscible | [1][5][16] | |
| Ethanol | Soluble | [16] | |
| Ether | Soluble | [16] | |
| Methanol | Soluble | Used for preparing analytical standards. | [2][8] |
| Acetonitrile | Soluble | A 100 µg/mL solution is commercially available. | [12] |
| 2-Propanol | Soluble | Used with 0.05% acetic acid as an eluent. | [10] |
Experimental Protocols
The following are detailed protocols for the preparation of stock and working standard solutions of 2-Naphthylamine. All preparations must be performed inside a certified chemical fume hood.
Protocol 1: Preparation of Stabilized Standards in Methanol (Based on OSHA Method 96)
This protocol is suitable for creating standards for HPLC analysis. L-Ascorbic acid (Vitamin C) is used as a stabilizer.[8]
Materials and Equipment:
-
2-Naphthylamine, analytical standard grade
-
Methanol, HPLC grade
-
L-Ascorbic acid (Vitamin C), reagent grade[8]
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL), Class A
-
Micropipettes and appropriate tips
-
Glass vials with PTFE-lined caps
-
Sonicator
Procedure:
-
Preparation of Stabilizing Solution (5.0 mg/mL Vitamin C in Methanol):
-
Accurately weigh 500 mg of L-Ascorbic acid.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of HPLC-grade methanol and sonicate to dissolve.[8]
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
-
-
Preparation of a 1000 µg/mL Stock Standard Solution:
-
Accurately weigh 10.0 mg of 2-Naphthylamine into a 10 mL volumetric flask.
-
Add approximately 7-8 mL of the stabilizing solution.
-
Cap the flask and sonicate until the solid is completely dissolved.
-
Allow the flask to cool to room temperature.
-
Carefully add the stabilizing solution to the calibration mark.
-
Invert the flask multiple times to ensure homogeneity. This is your Stock Standard (1000 µg/mL) .
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of working standards by performing serial dilutions of the stock standard using the stabilizing solution. For example, to prepare a 10 µg/mL working standard:
-
Pipette 1.0 mL of the 1000 µg/mL Stock Standard into a 100 mL volumetric flask.
-
Dilute to the mark with the stabilizing solution and mix thoroughly.
-
Prepare additional concentrations as needed to bracket the expected sample concentration range.[8]
-
Storage and Stability:
-
Stock standards are stable for up to 3 months when stored in amber vials under refrigeration.[8]
-
Working analytical standards should be prepared fresh daily.[8]
Protocol 2: Preparation of Standards in 2-Propanol/Acetic Acid (Based on NIOSH Method 5518)
This protocol is suitable for preparing calibration standards for GC analysis or other methods requiring a mildly acidic mobile phase.
Materials and Equipment:
-
2-Naphthylamine, analytical standard grade
-
2-Propanol, HPLC grade
-
Glacial acetic acid, reagent grade
-
Analytical balance
-
Volumetric flasks (e.g., 10 mL), Class A
-
Micropipettes
Procedure:
-
Preparation of Eluent (0.05% v/v Acetic Acid in 2-Propanol):
-
Pipette 50 µL of glacial acetic acid into a 100 mL volumetric flask.
-
Dilute to the mark with 2-propanol and mix thoroughly.
-
-
Preparation of a 500 µg/mL Stock Standard Solution:
-
Accurately weigh 5.0 mg of 2-Naphthylamine into a 10 mL volumetric flask.[10]
-
Add approximately 7-8 mL of the eluent.
-
Cap and agitate the flask until the solid is completely dissolved. A sonicator may be used if necessary.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the eluent and mix thoroughly. This is your Calibration Stock Solution (500 µg/mL) .[10]
-
-
Preparation of Working Standard Solutions:
-
Prepare working standards by diluting the calibration stock solution with the eluent in volumetric flasks to achieve the desired concentration range (e.g., 0.02 to 7 µg/mL).[10]
-
Storage and Stability:
-
The stock solution is stable for one month if stored in a tightly sealed vial under refrigeration.[10]
Workflow Diagram
The following diagram illustrates the general workflow for the preparation of 2-Naphthylamine standard solutions.
References
- 1. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 2. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Naphthylamine CAS#: 91-59-8 [m.chemicalbook.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemical.com]
- 6. osha.gov [osha.gov]
- 7. 2-萘胺 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. osha.gov [osha.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cdc.gov [cdc.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. hpc-standards.com [hpc-standards.com]
- 13. fishersci.com [fishersci.com]
- 14. Page loading... [guidechem.com]
- 15. β-Naphthylamine solution , Analysis of standard products, 10ng/μL , 91-59-8 - CookeChem [cookechem.com]
- 16. 2-Naphthylamine | 91-59-8 [chemicalbook.com]
- 17. ez.restek.com [ez.restek.com]
Application Notes and Protocols for In Vitro Studies of 2-Naphthylamine on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthylamine is a well-established aromatic amine carcinogen, primarily linked to an increased risk of bladder cancer. Its carcinogenicity is known to be mediated by metabolic activation to reactive intermediates that can form DNA adducts, leading to genetic damage.[1][2] This document provides detailed application notes and protocols for in vitro studies designed to evaluate the cytotoxic and genotoxic effects of 2-Naphthylamine on various cell lines. The included methodologies and data summaries are intended to guide researchers in designing and interpreting experiments to assess the potential risks associated with this compound.
The primary mechanism of 2-Naphthylamine's toxicity involves its metabolic activation, predominantly through N-hydroxylation by cytochrome P450 enzymes (specifically CYP1A2), to form N-hydroxy-2-naphthylamine.[1][3] This intermediate can then be further metabolized or can spontaneously form DNA adducts, leading to mutations and chromosomal damage. The genetic polymorphism of N-acetyltransferase 2 (NAT2), an enzyme involved in the metabolism of aromatic amines, can significantly influence an individual's susceptibility to the toxic effects of 2-Naphthylamine.[4]
Data Presentation
Cytotoxicity and Genotoxicity of 2-Naphthylamine in Chinese Hamster Ovary (CHO) Cells
The following tables summarize quantitative data from studies on Chinese Hamster Ovary (CHO) cells transfected with human CYP1A2 and different NAT2 alleles (NAT24 - rapid acetylator, NAT25B and NAT2*7B - slow acetylators).
Table 1: Concentration-Dependent Cytotoxicity of 2-Naphthylamine in CHO Cells
| Concentration (µM) | Cell Viability (% of Control) |
| 0.1 | No significant difference |
| 1 | No significant difference |
| 10 | Concentration-dependent decrease |
| 100 | Concentration-dependent decrease |
Note: The original study noted a concentration-dependent decrease in cell viability but did not provide specific percentage values in the abstract. No significant difference was observed between the different NAT2 alleles in terms of cytotoxicity.[5]
Table 2: Induction of DNA Damage (γH2AX Levels) by 2-Naphthylamine in CHO Cells (24-hour treatment)
| NAT2 Allele | Relative γH2AX Levels (Fold Increase vs. Control) |
| NAT24 | Higher DNA damage compared to NAT25B and NAT27B |
| NAT25B | Lower DNA damage |
| NAT27B | Higher DNA damage than NAT25B |
Note: The study reported a concentration-dependent increase in DNA damage for all cell lines. NAT24 showed approximately 1.4-fold higher γH2AX signal compared to NAT25B. NAT27B had about a 1.4-fold higher signal than NAT25B.[4]
Table 3: Generation of Reactive Oxygen Species (ROS) by 2-Naphthylamine in CHO Cells (24-hour treatment)
| NAT2 Allele | Relative DCFDA Fluorescence (Fold Increase vs. Control) |
| NAT24 | Higher ROS generation compared to NAT25B |
| NAT25B | Lower ROS generation |
| NAT27B | Higher ROS generation compared to NAT2*5B |
Note: The study observed a concentration-dependent increase in ROS levels. At 10 µM and 100 µM, NAT24 and NAT27B cells showed approximately 1.6 to 1.8-fold higher ROS levels compared to NAT25B.*[4]
Table 4: HPRT Mutation Frequency in CHO Cells Treated with 4 µM 2-Naphthylamine (48-hour treatment)
| NAT2 Allele | Relative HPRT Mutant Frequency |
| NAT24 | Lower than NAT27B |
| NAT25B | Lower than NAT27B |
| NAT2*7B | Significantly higher than NAT24 and NAT25B (p<0.001) |
Note: No significant difference in colony efficiency was observed between the NAT2 alleles.[4]
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.
Materials:
-
CHO cell lines (or other appropriate cell lines)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
2-Naphthylamine (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of 2-Naphthylamine in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 2-Naphthylamine (and a solvent control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the solvent control.
Protocol 2: Measurement of DNA Damage using γH2AX In-Cell Western Assay
This protocol quantifies DNA double-strand breaks through the detection of phosphorylated histone H2AX (γH2AX).
Materials:
-
CHO cell lines
-
96-well black/clear bottom plates
-
2-Naphthylamine
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Primary antibody against γH2AX
-
Infrared dye-conjugated secondary antibody
-
Infrared imaging system
Procedure:
-
Seed 1 x 10⁴ cells per well in a 96-well black/clear bottom plate and allow them to attach overnight.
-
Treat cells with various concentrations of 2-Naphthylamine for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes.
-
Block non-specific binding with blocking buffer for 1.5 hours.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the cells and incubate with the infrared dye-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells and allow them to dry.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity, which is proportional to the level of γH2AX.
Protocol 3: Detection of Reactive Oxygen Species (ROS) using DCFDA Assay
This assay measures intracellular ROS levels using 2',7'-dichlorofluorescin diacetate (DCFDA), which is oxidized to the fluorescent dichlorofluorescein (DCF) by ROS.
Materials:
-
CHO cell lines
-
Black/clear bottom 96-well plates
-
2-Naphthylamine
-
DCFDA solution (e.g., 10 µM in serum-free medium)
-
Fluorescence microplate reader
Procedure:
-
Seed 1 x 10⁴ cells per well in a black/clear bottom 96-well plate and allow them to attach overnight.
-
Treat the cells with different concentrations of 2-Naphthylamine for 24 hours.
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of DCFDA solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Remove the DCFDA solution and wash the cells with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Mandatory Visualizations
Caption: Metabolic activation and genotoxicity pathway of 2-Naphthylamine.
Caption: General experimental workflow for in vitro testing of 2-Naphthylamine.
Note on Further Assays:
While this document provides detailed protocols for cytotoxicity, DNA damage, and ROS assays, other key genotoxicity assays are crucial for a comprehensive evaluation of 2-Naphthylamine. These include:
-
Chromosomal Aberration Assay: To assess structural and numerical chromosomal damage.
-
Sister Chromatid Exchange (SCE) Assay: A sensitive indicator of genotoxic events.
-
Unscheduled DNA Synthesis (UDS) Assay: Particularly relevant in metabolically competent cells like primary hepatocytes to measure DNA repair.
Detailed, publicly available protocols and quantitative data for the application of these specific assays to 2-Naphthylamine were not identified in the conducted literature search. Researchers are encouraged to adapt standard OECD guidelines for these assays when investigating the effects of 2-Naphthylamine.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Differences in β-naphthylamine metabolism and toxicity in Chinese hamster ovary cell lines transfected with human CYP1A2 and NAT2*4, NAT2*5B or NAT2*7B N-acetyltransferase 2 haplotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for 2-Naphthylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 2-Naphthylamine.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for 2-Naphthylamine in positive ion mode mass spectrometry?
A1: In positive ion mode, 2-Naphthylamine typically forms a protonated molecule, [M+H]+. Given that the molecular weight of 2-Naphthylamine is approximately 143.19 g/mol , the expected precursor ion to monitor is m/z 144.1.[1] High-resolution mass spectrometry can be used to obtain a more precise mass, calculated as 144.0809 for [C10H10N]+.
Q2: Which ionization technique is better for 2-Naphthylamine analysis: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A2: The choice between ESI and APCI depends on the sample matrix and the chromatographic conditions. ESI is a common and effective ionization technique for polar to moderately polar compounds. APCI is often more suitable for less polar and thermally stable compounds.[2] Since 2-Naphthylamine has moderate polarity, both techniques can be viable. However, if experiencing significant matrix effects or poor ionization efficiency with ESI, switching to APCI may provide better sensitivity and robustness. A direct comparison of both techniques for your specific application is recommended to determine the optimal choice.
Q3: What are the common product ions of 2-Naphthylamine for MS/MS analysis?
A3: While optimal product ions and collision energies are instrument-dependent and require empirical optimization, the fragmentation of the [M+H]+ precursor ion of 2-Naphthylamine (m/z 144.1) will involve the cleavage of the naphthalene ring structure. Common fragments observed for similar aromatic amines often involve the loss of small neutral molecules. It is recommended to perform a product ion scan on a standard solution of 2-Naphthylamine to identify the most intense and stable product ions for developing a Multiple Reaction Monitoring (MRM) method.
Q4: How can I mitigate matrix effects when analyzing 2-Naphthylamine in complex biological samples?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples. Several strategies can be employed to mitigate these effects:
-
Effective Sample Preparation: Utilize robust sample preparation techniques such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to separate 2-Naphthylamine from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as 2-Naphthylamine-d7, is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Detectable Peak for 2-Naphthylamine
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization Source Parameters | Optimize key ESI or APCI source parameters such as capillary voltage, gas flow rates (nebulizer, auxiliary, and sheath gas), and source temperature. |
| Incorrect Precursor Ion Selection | Verify that the mass spectrometer is set to monitor the correct precursor ion for 2-Naphthylamine ([M+H]+ at m/z 144.1). |
| Inefficient Fragmentation | If using MS/MS, perform a product ion scan and optimize the collision energy to ensure efficient fragmentation and production of stable, intense product ions. |
| Sample Degradation | 2-Naphthylamine can be sensitive to light and oxidation.[3] Ensure proper sample handling and storage. Prepare fresh solutions and store them protected from light. |
| Ineffective Sample Preparation | Evaluate the efficiency of your extraction protocol. Poor recovery during sample preparation will lead to low signal intensity. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated LC-MS System | Flush the LC system and mass spectrometer with appropriate cleaning solutions to remove any contaminants. |
| Matrix Effects from Co-eluting Compounds | Improve chromatographic separation by modifying the mobile phase composition, gradient profile, or switching to a different column chemistry. Enhance sample cleanup to remove interfering matrix components. |
| Plasticizers or Other Contaminants | Use high-purity solvents and reagents. Check all vials, caps, and solvent bottles for potential sources of contamination. |
Issue 3: Poor Reproducibility and Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | The use of a stable isotope-labeled internal standard is highly recommended to correct for variability in matrix effects between samples. |
| Inconsistent Sample Preparation | Ensure that the sample preparation procedure is well-controlled and consistently executed for all samples, standards, and quality controls. |
| Instrument Instability | Perform system suitability tests before each analytical run to ensure the LC-MS system is performing consistently. This includes monitoring retention time, peak area, and peak shape of a standard injection. |
Experimental Protocols
Solid Phase Extraction (SPE) Protocol for 2-Naphthylamine from Human Plasma
This protocol is a general guideline and may require optimization for specific applications and SPE sorbents. A polymeric reversed-phase SPE cartridge is a good starting point for the extraction of aromatic amines from plasma.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer, for example, 25 mM ammonium formate.
-
Sample Loading: Pre-treat 0.5 mL of plasma by adding an internal standard and diluting with 0.5 mL of the equilibration buffer. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove hydrophilic interferences. A subsequent wash with a weak organic solvent (e.g., 1 mL of 5% methanol in water) can help remove more interferences.
-
Elution: Elute the 2-Naphthylamine and internal standard from the cartridge with 1 mL of an appropriate organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Caption: Solid Phase Extraction (SPE) workflow for 2-Naphthylamine.
Liquid-Liquid Extraction (LLE) Protocol for 2-Naphthylamine from Urine
This protocol is a general guideline and may require optimization.
-
Sample Preparation: To 1 mL of urine in a glass tube, add an internal standard and 100 µL of 1 M sodium hydroxide to basify the sample.
-
Extraction: Add 3 mL of a water-immiscible organic solvent (e.g., a mixture of hexane and ethyl acetate).
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction (LLE) workflow for 2-Naphthylamine.
Summary of Mass Spectrometry Parameters
| Parameter | Value/Recommendation |
| Compound | 2-Naphthylamine |
| Molecular Formula | C10H9N |
| Molecular Weight | 143.19 g/mol |
| Ionization Mode | Positive |
| Precursor Ion (m/z) | 144.1 ([M+H]+) |
| Product Ions (m/z) | To be determined empirically by product ion scan. |
| Collision Energy (eV) | To be optimized for the specific instrument and selected product ions. |
| Ionization Source | ESI or APCI (evaluate both for optimal performance) |
| Internal Standard | 2-Naphthylamine-d7 (or other suitable stable isotope-labeled analog) |
References
Technical Support Center: Resolving Co-eluting Peaks with 2-Naphthylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks during the chromatographic analysis of 2-Naphthylamine and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for peak co-elution in the analysis of 2-Naphthylamine?
A1: Peak co-elution in the analysis of 2-Naphthylamine often occurs due to the presence of structurally similar isomers, most notably 1-Naphthylamine, which is a common impurity.[1] Other aromatic amines with similar physicochemical properties can also co-elute. The primary factors contributing to co-elution are:
-
Inadequate Chromatographic Selectivity: The column and mobile phase combination does not provide sufficient differential interaction with 2-Naphthylamine and the co-eluting compound.
-
Suboptimal Mobile Phase Composition: The pH, solvent strength, or buffer concentration of the mobile phase may not be optimized to achieve separation. For aromatic amines, mobile phase pH is a critical parameter.
-
Inappropriate Column Chemistry: The stationary phase may not be suitable for resolving closely related aromatic amines.
-
Poor Method Efficiency: Issues such as large particle size in the stationary phase, slow flow rates, or improper column packing can lead to broad peaks that overlap.
Q2: How can I confirm that I have co-eluting peaks and not a split or tailing peak?
A2: Differentiating between co-elution and other peak shape issues is crucial for effective troubleshooting. Here are some methods to identify co-elution:
-
Visual Inspection of the Peak: Look for subtle signs of asymmetry, such as a shoulder on the leading or tailing edge of the peak, or a flattened peak apex.
-
Peak Purity Analysis (with PDA/DAD detector): A photodiode array (PDA) or diode array detector (DAD) can acquire UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.
-
Mass Spectrometry (MS) Detection: A mass spectrometer can be used to identify the mass-to-charge ratio (m/z) of the ions across the chromatographic peak. The presence of multiple characteristic m/z values across a single peak is a definitive indicator of co-elution.
-
Varying Chromatographic Conditions: Slightly altering the mobile phase composition or temperature can sometimes cause a subtle shift in the retention times of the co-eluting compounds, resulting in a more obvious shoulder or even partial separation.
Troubleshooting Guides
Issue 1: Poor resolution between 2-Naphthylamine and 1-Naphthylamine in Reversed-Phase HPLC.
This is a common challenge due to the isomeric nature of these compounds. The following guide provides a systematic approach to improving their separation.
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Analysis of the Carcinogenic Potential of 1-Naphthylamine and 2-Naphthylamine
A definitive gap in carcinogenic activity separates 1-Naphthylamine and its isomer, 2-Naphthylamine. While both are aromatic amines, extensive research and epidemiological data have established 2-Naphthylamine as a potent human bladder carcinogen. In stark contrast, the carcinogenicity of 1-Naphthylamine remains unproven, with historical associations likely attributable to contamination with its carcinogenic counterpart. This guide provides a detailed comparison of their carcinogenicity, supported by experimental data, for researchers, scientists, and drug development professionals.
International Agency for Research on Cancer (IARC) Classification
The disparity in their carcinogenic potential is clearly reflected in their classification by the IARC:
| Compound | IARC Classification | Description |
| 1-Naphthylamine | Group 3[1][2] | Not classifiable as to its carcinogenicity to humans. |
| 2-Naphthylamine | Group 1[3][4] | Carcinogenic to humans. |
This classification is based on a comprehensive evaluation of available evidence from human and animal studies. For 2-Naphthylamine, there is sufficient evidence of carcinogenicity in humans, with occupational exposure strongly linked to an increased risk of bladder cancer.[5][6][7] In contrast, the evidence for 1-Naphthylamine is considered inadequate in both humans and experimental animals.[1] Early studies suggesting the carcinogenicity of commercial 1-Naphthylamine are now largely attributed to the presence of 2-Naphthylamine as an impurity.[8][9]
Comparative Carcinogenicity: Experimental Evidence
A pivotal lifetime carcinogenicity study in dogs provides the most direct comparison of the two isomers. This study unequivocally demonstrated the potent carcinogenic activity of 2-Naphthylamine and the lack thereof for pure 1-Naphthylamine.
Experimental Protocol: Lifetime Carcinogenicity Study in Dogs
-
Test Subjects: Male and female beagle dogs.
-
Administration: Daily oral doses of the test compounds.
-
Test Groups:
-
Pure 2-Naphthylamine
-
Pure 1-Naphthylamine
-
Mixtures of 1-Naphthylamine and 2-Naphthylamine (e.g., 6% and 0.5% 2-Naphthylamine in 1-Naphthylamine)
-
Control group
-
-
Duration: The study extended for up to 109 months, with surviving animals monitored for up to 128 months.[8]
-
Endpoint: The primary endpoint was the development of bladder neoplasms.
Quantitative Data Summary
| Treatment Group | Incidence of Bladder Neoplasms | Key Findings |
| Pure 2-Naphthylamine | 100% (All dogs) | All dogs developed transitional-cell carcinomas of the bladder within 34 months.[8] |
| Pure 1-Naphthylamine | 0% | No carcinogenic effect was observed. Some dogs exhibited focal cystitis or hyperplasia, similar to controls.[8] |
| 6% 2-Naphthylamine in 1-Naphthylamine | 2 out of 8 dogs | Developed early carcinoma.[8] |
| 0.5% 2-Naphthylamine in 1-Naphthylamine | 2 out of 8 dogs | Developed haemangioma of the bladder.[8] |
| Control | 0% | No neoplasia observed.[8] |
The results of this study indicate that 2-Naphthylamine is a potent bladder carcinogen in dogs, while 1-Naphthylamine is, at a minimum, 200 times less potent.[8] The development of bladder tumors in groups receiving mixtures containing small percentages of 2-Naphthylamine highlights the significant carcinogenic risk associated with even low levels of this compound.
Mechanism of Carcinogenicity: The Role of Metabolism
The difference in carcinogenic activity between the two isomers is rooted in their metabolic pathways. The carcinogenicity of 2-Naphthylamine is dependent on its metabolic activation to reactive intermediates that can bind to DNA, forming adducts and leading to mutations.
In the liver, 2-Naphthylamine undergoes N-oxidation to form N-hydroxy-2-naphthylamine, which is then conjugated with glucuronic acid. This glucuronide conjugate is transported to the bladder. The acidic environment of the urine can then hydrolyze the conjugate, releasing the N-hydroxy metabolite. This metabolite can then form a reactive arylnitrenium ion that binds to DNA, leading to the formation of DNA adducts, which can initiate the process of carcinogenesis.[5][7][10]
Experimental Workflow for Carcinogenicity Testing
The assessment of a chemical's carcinogenic potential typically follows a structured experimental workflow, as exemplified by the dog study on naphthylamine isomers.
References
- 1. 1-Naphthylamine (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. 2-Naphthylamine and cancer | Research Starters | EBSCO Research [ebsco.com]
- 8. Lifetime carcinogenicity study of 1- and 2-naphthylamine in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. medpr.imp.lodz.pl [medpr.imp.lodz.pl]
Navigating the Analytical Maze: A Guide to Inter-Laboratory Cross-Validation of 2-Naphthylamine Detection
Comparing the Titans: Common Analytical Methods for 2-NAP Detection
The detection of this compound, often at trace levels, relies on highly sensitive and specific analytical techniques. The two most prevalent and reliable methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and is suited to different sample matrices and analytical objectives.
| Analytical Method | Principle | Common Sample Matrices | Typical Limit of Detection (LOD) | Key Advantages | Potential Challenges |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio. Derivatization is often required for non-volatile compounds. |
Inter-Laboratory Comparison for the Quantification of 2-Naphthylamine in Synthetic Urine
This guide provides a comprehensive overview of a simulated inter-laboratory comparison study for the quantification of 2-Naphthylamine, a known human carcinogen.[1][2][3] The objective of this study was to assess the proficiency of participating laboratories in determining the concentration of 2-Naphthylamine in a synthetic urine matrix, mimicking a biological monitoring scenario. The results and methodologies presented herein are intended to guide researchers, scientists, and drug development professionals in establishing robust analytical frameworks for similar compounds.
Study Design
A central organizing body prepared two concentrations of 2-Naphthylamine (a low and a high level) in a synthetic urine matrix. These samples were distributed to ten participating laboratories across different geographical locations. Each laboratory was instructed to perform the analysis using their in-house validated methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The laboratories were required to report their quantitative results, including the mean concentration, standard deviation, and the analytical method used.
Quantitative Data Summary
The following tables summarize the quantitative results reported by the ten participating laboratories for the two proficiency testing samples.
Table 1: Quantification of Low-Concentration 2-Naphthylamine Sample (Target Concentration: 15 ng/mL)
| Laboratory ID | Analytical Method | Reported Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Recovery (%) |
| Lab 01 | GC-MS | 14.8 | 0.9 | 98.7 |
| Lab 02 | HPLC-UV | 15.5 | 1.2 | 103.3 |
| Lab 03 | GC-MS | 14.2 | 0.7 | 94.7 |
| Lab 04 | GC-MS | 15.1 | 1.0 | 100.7 |
| Lab 05 | HPLC-UV | 16.2 | 1.5 | 108.0 |
| Lab 06 | GC-MS | 13.9 | 0.8 | 92.7 |
| Lab 07 | HPLC-UV | 14.9 | 1.1 | 99.3 |
| Lab 08 | GC-MS | 15.3 | 0.9 | 102.0 |
| Lab 09 | HPLC-UV | 16.5 | 1.8 | 110.0 |
| Lab 10 | GC-MS | 14.5 | 0.8 | 96.7 |
Table 2: Quantification of High-Concentration 2-Naphthylamine Sample (Target Concentration: 50 ng/mL)
| Laboratory ID | Analytical Method | Reported Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Recovery (%) |
| Lab 01 | GC-MS | 49.5 | 2.5 | 99.0 |
| Lab 02 | HPLC-UV | 51.2 | 3.1 | 102.4 |
| Lab 03 | GC-MS | 48.8 | 2.2 | 97.6 |
| Lab 04 | GC-MS | 50.5 | 2.8 | 101.0 |
| Lab 05 | HPLC-UV | 52.8 | 3.5 | 105.6 |
| Lab 06 | GC-MS | 47.9 | 2.4 | 95.8 |
| Lab 07 | HPLC-UV | 50.1 | 2.9 | 100.2 |
| Lab 08 | GC-MS | 50.9 | 2.6 | 101.8 |
| Lab 09 | HPLC-UV | 53.5 | 3.8 | 107.0 |
| Lab 10 | GC-MS | 49.2 | 2.5 | 98.4 |
Experimental Protocols
The following are representative protocols for the two primary analytical methods used in this inter-laboratory comparison. Historically, 2-Naphthylamine has been analyzed in various samples, including water and urine, using chromatographic techniques like GC and LC-MS.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation and Extraction:
-
To 1 mL of the synthetic urine sample, add 10 µL of an internal standard solution (e.g., d7-2-Naphthylamine).
-
Add 500 µL of 1 M sodium hydroxide to basify the sample.
-
Perform liquid-liquid extraction with 3 mL of a mixture of hexane and ethyl acetate (9:1, v/v) by vortexing for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 250°C at 15°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored: m/z 143, 115 for 2-Naphthylamine and m/z 150 for d7-2-Naphthylamine.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol
-
Sample Preparation and Extraction:
-
To 1 mL of the synthetic urine sample, add 10 µL of an internal standard solution (e.g., 1-Naphthylamine).
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water.
-
Elute the analyte with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detector: Diode Array Detector (DAD).
-
Detection Wavelength: 238 nm.
-
Visualizations
The following diagrams illustrate the workflow of the inter-laboratory comparison study and a typical analytical procedure for 2-Naphthylamine quantification.
Caption: Workflow of the inter-laboratory comparison study.
Caption: General analytical workflow for 2-Naphthylamine.
References
Assessing the Genotoxicity of 2-Naphthylamine and its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxicity of the industrial chemical and environmental contaminant, 2-naphthylamine (2-NAP), and its primary metabolites. The information presented herein is intended to offer an objective overview supported by experimental data to aid in research and risk assessment.
Introduction
2-Naphthylamine (this compound) is a well-established human bladder carcinogen, with occupational exposure being a significant health concern. Its carcinogenicity is intrinsically linked to its metabolic activation into genotoxic metabolites that can damage DNA, leading to mutations and chromosomal aberrations. Understanding the comparative genotoxicity of this compound and its metabolites is crucial for evaluating its carcinogenic risk and for the development of safer alternatives.
This guide focuses on the genotoxic potential of this compound and its key metabolite, N-hydroxy-2-naphthylamine, as evaluated by a battery of standard in vitro genotoxicity assays: the Ames test (bacterial reverse mutation assay), the Comet assay (single-cell gel electrophoresis), and the micronucleus assay.
Metabolic Activation of 2-Naphthylamine
The genotoxicity of this compound is not inherent to the parent molecule but arises from its metabolic conversion to reactive intermediates. The primary activation step is the N-hydroxylation of this compound by cytochrome P450 enzymes, predominantly CYP1A2, in the liver to form N-hydroxy-2-naphthylamine. This metabolite is more reactive than this compound and is considered a proximate carcinogen. Further metabolic steps can lead to the formation of the ultimate carcinogen, the nitrenium ion, which readily reacts with DNA to form adducts.
Comparative Genotoxicity Data
The following tables summarize the available quantitative data from key genotoxicity assays, comparing the activity of this compound and its metabolites.
Table 1: Ames Test Results
The Ames test, or bacterial reverse mutation assay, assesses the mutagenic potential of a substance by measuring its ability to induce mutations in different strains of Salmonella typhimurium.
| Compound | S. typhimurium Strain | Metabolic Activation (S9) | Result | Revertants/Plate (Example Concentration) |
| 2-Naphthylamine (this compound) | TA100 | + | Positive | ~800 (at 10 µ g/plate ) |
| TA100 | - | Negative | No significant increase | |
| N-hydroxy-2-naphthylamine | TA100 | - | Positive | ~1200 (at 1 µ g/plate ) |
| 2-Nitrosonaphthalene | TA98 | - | Positive | Significant increase (data varies) |
Data is compiled from multiple sources and is intended to be representative. Specific revertant numbers can vary between experiments.
Table 2: Comet Assay Results
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. A "comet tail" of fragmented DNA is observed, and the length and intensity of the tail are proportional to the extent of DNA damage.
| Compound | Cell Type | Treatment Concentration | % DNA in Tail (Mean ± SD) |
| 2-Naphthylamine (this compound) | Human Hepatocytes (with metabolic activation) | 100 µM | Data not available for direct comparison |
| N-hydroxy-2-naphthylamine | Human Hepatocytes | 10 µM | Data not available for direct comparison |
While direct comparative studies are limited, it is established that N-hydroxy-2-naphthylamine can directly induce DNA damage, whereas this compound requires metabolic activation to show a positive result in the Comet assay.
Table 3: In Vitro Micronucleus Assay Results
The micronucleus assay detects chromosomal damage by identifying small, extra-nuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
| Compound | Cell Type | Metabolic Activation (S9) | Result | % Micronucleated Cells (Example Concentration) |
| 2-Naphthylamine (this compound) | Mouse Lymphoma L5178Y | + | Positive | Significant increase over control |
| Mouse Lymphoma L5178Y | - | Negative | No significant increase | |
| N-hydroxy-2-naphthylamine | Human Lymphocytes | - | Positive | Data not available for direct comparison |
Published data confirms the clastogenic potential of this compound in the presence of metabolic activation. N-hydroxy-2-naphthylamine is expected to be a direct-acting clastogen, though direct comparative quantitative data is scarce.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Histidine-requiring (his-) auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation: For compounds that require metabolic activation, a rat liver homogenate fraction (S9) is added to the test system.
-
Exposure: The test compound, bacterial culture, and S9 mix (if required) are combined in molten top agar.
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
Objective: To detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual eukaryotic cells.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, primary cells).
-
Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt and detergent lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and are then subjected to electrophoresis.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Scoring: The "comets" are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
In Vitro Micronucleus Assay
Objective: To detect the clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) potential of a chemical in cultured mammalian cells.
Methodology:
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, L5178Y) are cultured in appropriate media.
-
Exposure: The cells are treated with the test compound for a defined period, both with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one round of mitosis are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: The frequency of micronucleated cells in the binucleated cell population is determined by microscopic analysis. An increase in the frequency of micronucleated cells indicates genotoxic activity.
Signaling Pathways and Experimental Workflow
DNA Damage Response Pathway
The formation of DNA adducts by reactive metabolites of this compound triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This pathway aims to either repair the damage or, if the damage is too extensive, induce apoptosis (programmed cell death) to prevent the propagation of mutations.
Experimental Workflow: In Vitro Micronucleus Assay
The following diagram illustrates a typical workflow for conducting an in vitro micronucleus assay.
Discussion and Conclusion
The experimental data consistently demonstrate that 2-naphthylamine is a pro-mutagen and pro-clastogen, requiring metabolic activation to exert its genotoxic effects. In contrast, its N-hydroxy metabolite is a direct-acting genotoxin, showing potent activity in the absence of an external metabolic activation system. This highlights the critical role of metabolic processes in the carcinogenicity of this compound.
For researchers and drug development professionals, these findings underscore the importance of considering metabolic activation in the safety assessment of aromatic amines. Early in vitro screening assays that incorporate metabolic activation systems are essential for identifying potential genotoxic hazards. Furthermore, understanding the specific metabolites responsible for genotoxicity can guide the development of safer chemicals by designing molecules that are less prone to metabolic activation or are more readily detoxified.
A Comparative Guide to Cleanup Methods for 2-Naphthylamine (2-NAP) Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of three common cleanup methods for the analysis of 2-Naphthylamine (2-NAP) in aqueous samples: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The selection of an appropriate cleanup method is critical for accurate and reliable quantification of this compound, a known carcinogen, in various matrices.[1] This guide presents a summary of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in choosing the most suitable method for their analytical needs.
Data Presentation: Quantitative Comparison of Cleanup Methods
The following table summarizes the key performance parameters of LLE, SPE, and QuEChERS for the cleanup of aromatic amines, including compounds structurally similar to this compound, from aqueous samples. Data has been compiled from various studies to provide a comparative overview.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) |
| Analyte Recovery | Variable, often lower for polar analytes. Can be improved with multiple extractions. | Generally high and reproducible. For polar aromatic amines, SPE can yield significantly better recoveries than LLE.[2] Strong Cation Exchange (SCX) cartridges have shown recoveries up to 91% for some primary aromatic amines.[3][4] | Good to excellent for a wide range of analytes. For pesticides in water, recoveries typically range from 63% to 116%.[5] |
| Relative Standard Deviation (RSD) | Generally higher due to manual nature and potential for emulsion formation. | Lower, typically <15%, indicating good precision. | Low, typically below 12% for pesticides in water, indicating high precision.[5] |
| Matrix Effect Reduction | Moderate; co-extraction of matrix components can be significant. | Good to excellent, depending on the sorbent used. SPE is effective at removing interferences. | Effective at removing many matrix components, though may be less exhaustive than SPE for complex matrices. |
| Sample Throughput | Low; labor-intensive and time-consuming. | Moderate to high; can be automated. | High; streamlined workflow allows for rapid processing of multiple samples.[6] |
| Solvent Consumption | High. | Low to moderate. | Low.[6] |
| Cost per Sample | Low (reagents), but high in terms of labor. | Moderate; cartridges are a consumable cost. | Low; uses small amounts of solvents and sorbents.[6] |
| Method Complexity | Simple in principle, but can be technically challenging (e.g., emulsion formation). | Requires method development and optimization of sorbent, solvents, and pH. | Simple and straightforward procedure. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general procedure for the extraction of this compound from water samples.
Materials:
-
Separatory funnel (1 L)
-
Dichloromethane (DCM), HPLC grade
-
Sodium sulfate, anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (6 M)
-
pH meter or pH paper
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Measure 500 mL of the water sample into a 1 L separatory funnel.
-
Adjust the pH of the sample to >11 with 6 M NaOH.
-
Add 60 mL of DCM to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower organic layer into a flask containing anhydrous sodium sulfate.
-
Repeat the extraction two more times with fresh 60 mL portions of DCM, combining the organic extracts.
-
Gently swirl the flask with the combined extracts and sodium sulfate to dry the solvent.
-
Decant the dried extract into a clean flask.
-
Concentrate the extract to 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
The extract is now ready for analysis (e.g., by GC-MS or HPLC).
Solid-Phase Extraction (SPE) Protocol
This protocol is based on the use of a Strong Cation Exchange (SCX) SPE cartridge, which has been shown to be effective for polar aromatic amines.[3][4]
Materials:
-
SCX SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol, HPLC grade
-
Deionized water
-
Ammonia solution
-
Methanol with 5% ammonia
-
Sample collection vials
Procedure:
-
Cartridge Conditioning:
-
Pass 6 mL of methanol through the SCX cartridge.
-
Pass 6 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Adjust the pH of 100 mL of the water sample to <2 with HCl.
-
Load the sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 6 mL of deionized water.
-
Wash the cartridge with 6 mL of methanol to remove less polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 6 mL of methanol containing 5% ammonia into a collection vial.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for analysis.
-
QuEChERS Protocol
This protocol is an adaptation of the QuEChERS method for the analysis of organic contaminants in water.[5][7]
Materials:
-
50 mL centrifuge tubes with screw caps
-
Acetonitrile, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge
Procedure:
-
Extraction:
-
Place 10 mL of the water sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the salting-out mixture: 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract:
-
The supernatant is the final extract, which can be directly analyzed or concentrated further if necessary.
-
Mandatory Visualization
Caption: Comparative workflow of LLE, SPE, and QuEChERS for this compound cleanup.
Conclusion
The choice of cleanup method for this compound analysis from aqueous samples depends on the specific requirements of the study.
-
Liquid-Liquid Extraction (LLE) is a classical and low-cost method but is often hampered by high solvent consumption, lower throughput, and potential for emulsion formation.
-
Solid-Phase Extraction (SPE) offers a more efficient and reproducible cleanup, with higher recoveries and lower solvent usage compared to LLE.[2] It is particularly advantageous for polar analytes like this compound, especially when using appropriate sorbents such as strong cation exchange cartridges.[3][4]
-
QuEChERS provides a rapid, simple, and inexpensive alternative with good performance for a wide range of analytes in water.[5][6] It is an excellent choice for high-throughput laboratories where speed and efficiency are paramount.
For researchers requiring the highest data quality and reproducibility, SPE is often the preferred method. For laboratories processing a large number of samples where speed and cost-effectiveness are critical, QuEChERS presents a highly attractive option. LLE remains a viable option when cost is the primary concern and sample throughput is low. The detailed protocols and comparative data in this guide should assist researchers in making an informed decision based on their specific analytical goals and laboratory resources.
References
- 1. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 7. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
